molecular formula C25H25N3O4S B587495 o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 CAS No. 1276635-87-0

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3

Cat. No.: B587495
CAS No.: 1276635-87-0
M. Wt: 466.57
InChI Key: LQJIZEQSBXNIDM-HPRDVNIFSA-N
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Description

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3: is a deuterated derivative of o-Toluoyl-5-hydroxy Omeprazole Sulfide. It is primarily used in proteomics research and is known for its isotopic labeling, which aids in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves the incorporation of deuterium atoms into the parent compound, o-Toluoyl-5-hydroxy Omeprazole Sulfide. The process typically includes:

    Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium in the presence of deuterated solvents and catalysts.

    Esterification: The formation of the ester bond between the o-Toluoyl group and the 5-hydroxy Omeprazole Sulfide

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling accuracy .

Chemical Reactions Analysis

Types of Reactions

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones.

    Reduction: Reduction of the sulfoxide group back to sulfide.

    Substitution: Nucleophilic substitution reactions at the benzimidazole ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Sulfides: From reduction reactions.

    Substituted Benzimidazoles: From nucleophilic substitution reactions

Scientific Research Applications

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is widely used in:

    Chemistry: As a reference standard in mass spectrometry and NMR spectroscopy.

    Biology: In metabolic studies to trace biochemical pathways.

    Medicine: In pharmacokinetic studies to understand drug metabolism.

    Industry: In the development of new pharmaceuticals and chemical processes

Mechanism of Action

The compound exerts its effects through:

    Isotopic Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise tracking in analytical studies.

    Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways, providing insights into their function and regulation

Comparison with Similar Compounds

Similar Compounds

    o-Toluoyl-5-hydroxy Omeprazole Sulfide: The non-deuterated parent compound.

    Omeprazole: A widely used proton pump inhibitor.

    Lansoprazole: Another proton pump inhibitor with a similar structure

Uniqueness

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is unique due to its isotopic labeling, which enhances its utility in analytical and research applications compared to its non-deuterated counterparts .

Properties

CAS No.

1276635-87-0

Molecular Formula

C25H25N3O4S

Molecular Weight

466.57

IUPAC Name

[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate

InChI

InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3

InChI Key

LQJIZEQSBXNIDM-HPRDVNIFSA-N

SMILES

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC

Synonyms

2-Methyl-benzoic Acid [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]_x000B_-5-methyl-3-pyridinyl]methyl Ester-d3

Origin of Product

United States

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